molecular formula C25H30N4O2 B8494573 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide

3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide

Cat. No.: B8494573
M. Wt: 418.5 g/mol
InChI Key: UMXKZXWFCNSZOX-UHFFFAOYSA-N
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Description

3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide is a complex organic compound that features a benzofuran ring, a piperazine ring, and an indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide typically involves multiple steps, including the formation of the benzofuran, piperazine, and indole rings, followed by their subsequent coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets such as receptors and enzymes. The benzofuran ring is known to interact with viral proteins, inhibiting their function . The piperazine ring can interact with neurotransmitter receptors, modulating their activity . The indole ring can bind to DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide is unique due to its combination of three distinct pharmacophores: benzofuran, piperazine, and indole. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

3-[4-[4-(2,3-dihydro-1-benzofuran-5-yl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C25H30N4O2/c26-25(30)19-4-6-23-22(16-19)20(17-27-23)3-1-2-9-28-10-12-29(13-11-28)21-5-7-24-18(15-21)8-14-31-24/h4-7,15-17,27H,1-3,8-14H2,(H2,26,30)

InChI Key

UMXKZXWFCNSZOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.8 g of 1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine are suspended in 100 ml of N-methylpyrrolidine. 3.2 g of 2-chloro-1-methylpyridinium methanesulfonate are then added and the mixture is stirred at room temperature for 12 hours. Dried NH3 gas is then passed into the resulting solution until it is saturated and the mixture is stirred again for 10 hours. Customary working up gives 1-[4-(5-carbamoylindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)-piperazine.
Name
1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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